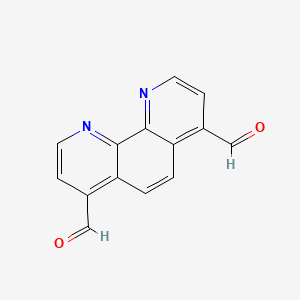1,10-Phenanthroline-4,7-dicarbaldehyde
CAS No.: 130897-87-9
Cat. No.: VC8228898
Molecular Formula: C14H8N2O2
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 130897-87-9 |
|---|---|
| Molecular Formula | C14H8N2O2 |
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | 1,10-phenanthroline-4,7-dicarbaldehyde |
| Standard InChI | InChI=1S/C14H8N2O2/c17-7-9-3-5-15-13-11(9)1-2-12-10(8-18)4-6-16-14(12)13/h1-8H |
| Standard InChI Key | HCJOBZLFARGFLG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O |
| Canonical SMILES | C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1,10-Phenanthroline-4,7-dicarbaldehyde is systematically named as 1,10-phenanthroline-4,7-dicarbaldehyde under IUPAC nomenclature . Its molecular structure consists of a phenanthroline core—a heterocyclic aromatic system with two nitrogen atoms at positions 1 and 10—substituted with aldehyde groups at positions 4 and 7 (Figure 1). The compound’s InChI key (HCJOBZLFARGFLG-UHFFFAOYSA-N) and SMILES notation (C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O) provide unambiguous identifiers for its structure .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 130897-87-9 | |
| Molecular Formula | ||
| Molecular Weight | 236.22 g/mol | |
| Synonyms | 1,10-Phenanthroline-4,7-dicarboxaldehyde; CHEMBL2205801 |
Structural Features and Isomerism
The planar phenanthroline core facilitates π-π stacking interactions, while the aldehyde groups introduce electrophilic sites for nucleophilic additions or condensations. X-ray crystallography of related compounds, such as 4,7-di(10-phenothiazin-10-yl)-1,10-phenanthroline-5-carbonitrile, reveals distorted geometries due to steric and electronic effects of substituents . Although 1,10-phenanthroline-4,7-dicarbaldehyde itself lacks reported crystal structures, its dicarboxylic acid derivative (PubChem CID 12011615) exhibits a monoclinic crystal system with hydrogen-bonded networks, suggesting potential similarities in packing behavior .
Synthesis and Manufacturing Processes
Traditional Synthetic Routes
The classical synthesis involves oxidizing 4,7-dimethyl-1,10-phenanthroline with selenium dioxide () under reflux conditions. This method converts methyl groups to aldehyde functionalities via a two-step mechanism: initial oxidation to intermediate alcohols followed by further oxidation to aldehydes. Yields typically range from 60–75%, with purity dependent on subsequent chromatographic purification.
Modern Methodological Advances
Microwave-assisted nucleophilic aromatic substitution has emerged as a high-efficiency alternative. For instance, reacting 4,7-dichloro-1,10-phenanthroline derivatives with pyrrolidine under microwave irradiation (130°C, 10 min) achieves substitution yields exceeding 90% . This approach reduces reaction times from hours to minutes and minimizes byproduct formation. Additionally, Friedländer annulation and Skraup-Doebner-Miller reactions have been adapted to construct the phenanthroline core from -phenylenediamine precursors .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Oxidation | Reflux, 24–48 h | 60–75 | Scalability |
| Microwave Substitution | 130°C, 10 min | 84–96 | Rapid, high purity |
Physicochemical Characterization
Spectroscopic Profiles
-
NMR Spectroscopy: NMR spectra (DMSO-) exhibit characteristic aldehyde proton signals at δ 10.2–10.4 ppm, while aromatic protons resonate between δ 8.5–9.0 ppm . CP/MAS NMR distinguishes nitrogen environments, with shifts at δ −120 ppm (phenanthroline N) and δ −250 ppm (pyrrolidinyl N) in substituted derivatives .
-
IR Spectroscopy: Strong absorptions at 1700–1720 cm () and 2800–2900 cm (, aldehydes) confirm functional group presence.
Crystallographic Data
While direct crystallographic data for 1,10-phenanthroline-4,7-dicarbaldehyde remains unreported, its dicarboxylic acid analog (CCDC 729992) crystallizes in the space group with lattice parameters , , , and . Hydrogen bonds between carboxylic oxygens and adjacent molecules stabilize the lattice, suggesting analogous intermolecular interactions in the aldehyde derivative .
Applications in Scientific Research
Coordination Chemistry
The compound’s ability to form stable complexes with transition metals (e.g., Fe, Cu, Ru) underpins its use in homogeneous catalysis. Ruthenium complexes derived from 1,10-phenanthroline-4,7-dicarbaldehyde demonstrate superior efficiency in water oxidation reactions, achieving turnover frequencies (TOFs) of at pH 7 .
Materials Science
In polymer chemistry, condensation with diamines produces conjugated polyimines with tunable bandgaps (1.8–2.5 eV), suitable for organic photovoltaics. Furthermore, metallogels formed by coordinating the ligand with lanthanides (e.g., Eu) exhibit stimuli-responsive luminescence, enabling applications in sensing and optoelectronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume